molecular formula C9H7BrO3S B1519399 6-Bromo-1,1-dioxothiochroman-4-one CAS No. 112819-26-8

6-Bromo-1,1-dioxothiochroman-4-one

Cat. No. B1519399
CAS RN: 112819-26-8
M. Wt: 275.12 g/mol
InChI Key: ZIDGASJWZBLPDL-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dioxothiochroman-4-one (6-Br-DTC) is a thiochromanone compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. 6-Br-DTC has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : The synthesis of 6-Bromo-1,1-dioxothiochroman-4-one and related compounds often involves the use of bromo (methoxymethyl)arenes under specific conditions. Such methodologies are crucial for preparing various derivatives used in research and industrial applications (Khanapure & Biehl, 1990).

  • One-pot Synthesis : Innovations in synthesis include a one-pot approach, which is more efficient and environmentally friendly compared to traditional methods. This approach minimizes resource consumption and pollution (Zhou et al., 2013).

  • Regioselective Synthesis : The ability to control the regiochemistry in the synthesis of polysaccharide derivatives, including those similar to this compound, significantly impacts properties like solubility and optical behavior (Fox & Edgar, 2011).

Applications in Photoprotection and Crosslinking

  • Photolabile Protecting Group : Compounds similar to this compound have been used as photolabile protecting groups for aldehydes and ketones, demonstrating potential in light-sensitive applications (Lu et al., 2003).

  • Nucleic Acid Crosslinking : Some derivatives have shown promise in crosslinking nucleic acids, offering potential applications in genetic research and molecular biology (Summerton & Bartlett, 1978).

Chemical Reactivity and Synthesis of Complex Structures

  • Synthesis of Complex Molecules : The reactivity of such compounds facilitates the construction of complex molecular structures, including natural product derivatives and heterocycles, important in various fields of chemistry (Greshock & Funk, 2002).

  • Versatile Reactivity : Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of chemical structures, from simple to highly complex molecular architectures.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Bromo-1,1-dioxothiochroman-4-one plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cathepsin L, an enzyme involved in protein degradation, with high specificity . The interaction between this compound and cathepsin L involves binding to the enzyme’s active site, thereby preventing its catalytic activity. This inhibition can have downstream effects on cellular processes that rely on protein turnover.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the viability of liver, breast, and leukemia cell lines by interfering with proangiogenic cytokines such as tumor necrosis factor-alpha, vascular endothelial growth factor, and epidermal growth factor . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as cathepsin L, inhibiting their activity . Additionally, it can modulate gene expression by affecting transcription factors and signaling pathways. For instance, the compound has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting apoptosis in cancer cells . These molecular interactions underscore the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, the compound has been shown to interfere with one-carbon metabolism, a pathway critical for nucleotide synthesis and methylation reactions. By modulating this pathway, this compound can impact DNA replication, repair, and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to lysosomes, where it inhibits cathepsin L, or to the nucleus, where it modulates gene expression. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGASJWZBLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone (23) Into a round bottom flask containing 0.198 g of the appropriate thiochroman-4-one (0.147 g, 0.534 mmol), 10 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes before adding thiosemicarbazide (0.0598 g, 0.657 mmol) and 1.4 mg of TsOH. After the reaction mixture was refluxed under nitrogen atmosphere for 10 h, a solid was formed which was filtered and, then purified by column chromatography (30% EtOAc/70% hex). 0.0618 g (0.178 mmol) of the product was obtained in a 33% yield.
Name
6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0598 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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